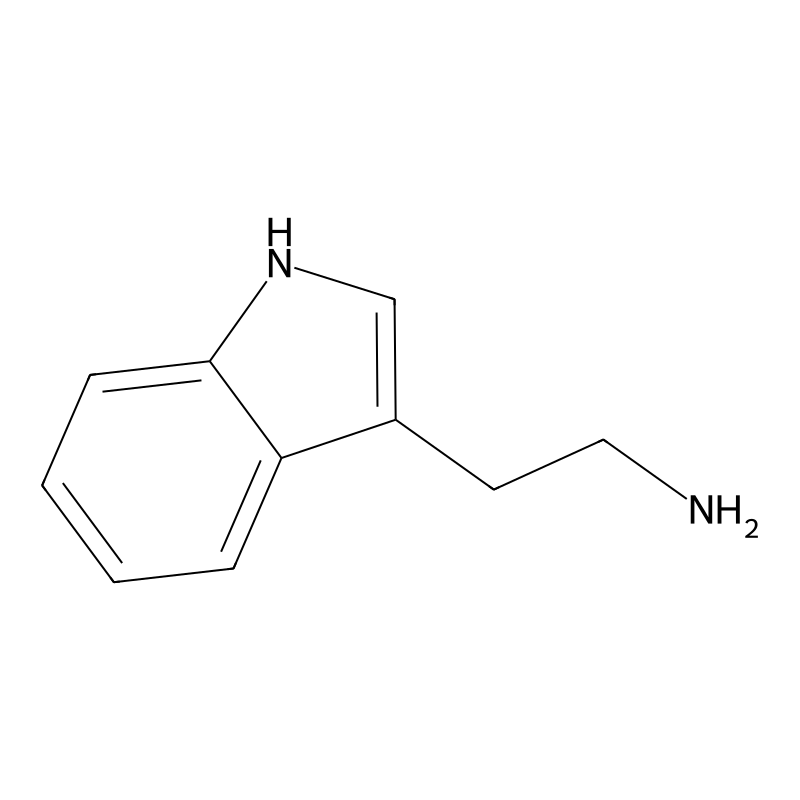Benzyltrimethylammonium tribromide

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
Due to the presence of a trimethylammonium group, Benzyltrimethylammonium tribromide might possess cationic surfactant properties. Cationic surfactants are a class of compounds used in various organic synthesis reactions as phase-transfer catalysts. These catalysts aid in transferring substrates between immiscible phases (e.g., water and organic solvents) improving reaction efficiency.
Antimicrobial Studies
The tribromide functionality of the molecule introduces a degree of halogenation, which can sometimes be linked to antimicrobial activity. Researchers might explore Benzyltrimethylammonium tribromide's potential as an antimicrobial agent against bacteria or fungi [].
Benzyltrimethylammonium tribromide is a quaternary ammonium salt with the chemical formula CHBrN. It appears as a crystalline solid and is primarily used as a brominating agent in organic synthesis. This compound serves as a safer alternative to elemental bromine, which is highly toxic and corrosive. Benzyltrimethylammonium tribromide can be conveniently weighed and used in small-scale reactions, making it particularly valuable for laboratory settings where precision is essential .
- Bromination of Phenols: The compound reacts with phenols in dichloromethane-methanol to produce polybromophenols in good yields .
- Oxidation of Sulfides: It effectively oxidizes sulfides to sulfoxides, showcasing its utility in transforming sulfur-containing compounds .
- Synthesis of N-bromoamides: In alkaline conditions, benzyltrimethylammonium tribromide facilitates the formation of N-bromoamides from aliphatic and aromatic amides .
- Conversion of Aryl Thioureas: It promotes the conversion of aryl thioureas to 2-aminobenzothiazoles, demonstrating its versatility in synthesizing nitrogen-containing heterocycles .
Benzyltrimethylammonium tribromide can be synthesized through various methods:
- Direct Bromination: The compound can be prepared by reacting benzyltrimethylammonium chloride with bromine in an appropriate solvent.
- Ion Exchange: It can also be obtained by exchanging chloride ions with bromide ions using sodium bromide or another suitable bromide source.
- One-Pot Reactions: Recent studies have demonstrated the possibility of synthesizing complex molecules, such as 2-aminobenzothiazoles, using benzyltrimethylammonium tribromide in one-pot reactions involving multiple reactants .
Benzyltrimethylammonium tribromide finds applications across various fields:
- Organic Synthesis: It is widely used as a brominating agent for functionalizing organic compounds.
- Pharmaceuticals: Its ability to facilitate specific transformations makes it useful in drug development processes.
- Material Science: The compound may be employed in the synthesis of polymers or materials requiring brominated functionalities.
Interaction studies involving benzyltrimethylammonium tribromide primarily focus on its reactivity with different substrates rather than biological interactions. Research indicates that it interacts favorably with phenolic compounds and thioureas, leading to efficient product formation under mild conditions. These studies underscore its role as a versatile reagent in organic chemistry.
Benzyltrimethylammonium tribromide shares similarities with other quaternary ammonium salts and halogenating agents. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Benzyltrimethylammonium chloride | CHClN | Used for chlorination; less reactive than tribromide |
| Benzyltriethylammonium bromide | CHBrN | Similar brominating properties; different alkyl groups |
| Tetra-n-butylammonium bromide | CHBrN | More lipophilic; used in phase transfer catalysis |
| N-bromosuccinimide | CHBrN | Common brominating agent; more reactive but less stable |
Benzyltrimethylammonium tribromide stands out due to its stability as a solid at room temperature and ease of handling compared to other brominating agents like N-bromosuccinimide, which is typically used in solution form.
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








